molecular formula C19H22N2O5S B3020806 methyl 7-(4-methoxy-2-methylphenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1448067-24-0

methyl 7-(4-methoxy-2-methylphenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No. B3020806
M. Wt: 390.45
InChI Key: OTZBKYYNAQHBFO-UHFFFAOYSA-N
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Description

The compound of interest, "methyl 7-(4-methoxy-2-methylphenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate," is a chemically complex molecule that appears to be related to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, similar to quinoline but with a nitrogen atom in a different position. These compounds are significant in the synthesis of natural products and pharmaceuticals due to their diverse biological activities.

Synthesis Analysis

The synthesis of highly-substituted isoquinolines, such as the compound , is a topic of interest in the field of organic chemistry. A novel method for the introduction of a methyl group at C1 of isoquinolines is presented in one study, which could be relevant for the synthesis of the target compound . Another study discusses the reaction of isoquinoline 2-oxides with methylsulfinylmethyl carbanion, which may be related to the synthesis of the sulfonamide group in the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been established through X-ray structural analysis. For instance, the structure of methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate was determined, which shares a similar tetrahydroquinoline core with the compound of interest . This suggests that X-ray crystallography could be a valuable tool in analyzing the molecular structure of the target compound.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in various studies. For example, 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride has been used as a fluorescence derivatization reagent for amines and alcohols in liquid chromatography, indicating that the methoxy and methylsulfonyl groups on the quinoline ring can participate in chemical reactions with amines and alcohols . This information could be useful in understanding the reactivity of the sulfonamide and carboxylate groups in the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related studies. For instance, the complete assignment of the 1H and 13C NMR spectra of 4-methoxy-3′-methylsulfinyl-3,4′-diquinolinyl sulfides provides insight into the magnetic resonance properties of similar methoxy and methylsulfinyl substituents . This data can be used to predict the NMR spectra of the target compound, which is crucial for its characterization.

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

Future research on this compound could involve further exploration of its properties, potential uses, and mechanisms of action. This could involve laboratory experiments, computational modeling, and possibly even clinical trials if the compound is intended for use as a drug .

properties

IUPAC Name

methyl 7-[(4-methoxy-2-methylphenyl)sulfonylamino]-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-13-10-17(25-2)6-7-18(13)27(23,24)20-16-5-4-14-8-9-21(19(22)26-3)12-15(14)11-16/h4-7,10-11,20H,8-9,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTZBKYYNAQHBFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)OC)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 7-(4-methoxy-2-methylphenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

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